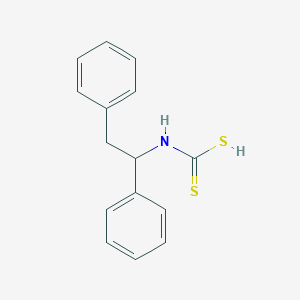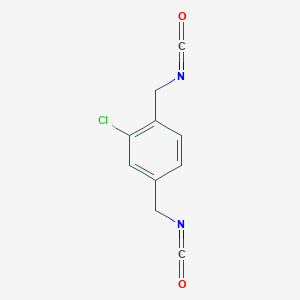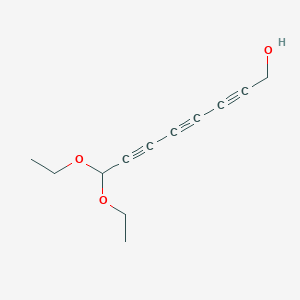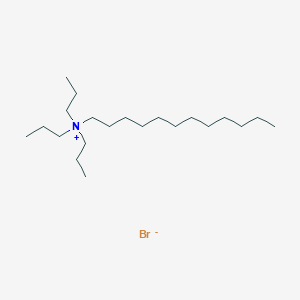![molecular formula C23H28N2 B14637646 Pyrido[1,2-a][1,4]diazepine, 4-(diphenylmethylene)decahydro-2-methyl- CAS No. 56099-52-6](/img/structure/B14637646.png)
Pyrido[1,2-a][1,4]diazepine, 4-(diphenylmethylene)decahydro-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrido[1,2-a][1,4]diazepine, 4-(diphenylmethylene)decahydro-2-methyl- is a heterocyclic compound that belongs to the class of diazepines. This compound is characterized by a fused ring system containing both pyridine and diazepine rings. It has garnered significant interest due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyrido[1,2-a][1,4]diazepine, 4-(diphenylmethylene)decahydro-2-methyl- typically involves the construction of the diazepine ring through various synthetic methodologies. One common approach is the annulation of the diazepine ring to a pyrrole fragment. For instance, a Rh(III)-catalyzed C–H functionalization/cascade annulation of diazepinone to the pyrrole ring has been reported . Another method involves the chemodivergent annulation between diazo compounds and pyrroloanilines, leading to the formation of pyrrolo-fused diazepine scaffolds .
Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yields and purity. The Bischler–Napieralski reaction conditions are commonly employed, where the corresponding amides are methylated and subsequently reduced to obtain the desired product .
化学反応の分析
Types of Reactions: Pyrido[1,2-a][1,4]diazepine, 4-(diphenylmethylene)decahydro-2-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as sodium borohydride for reduction reactions, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives. Substitution reactions often result in halogenated compounds .
科学的研究の応用
Pyrido[1,2-a][1,4]diazepine, 4-(diphenylmethylene)decahydro-2-methyl- has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential as an antidepressant, anxiolytic, antiviral, and cytotoxic agent . In biology, it is used to investigate its interactions with various molecular targets and pathways. Additionally, this compound has applications in the development of new pharmaceuticals and therapeutic agents .
作用機序
The mechanism of action of Pyrido[1,2-a][1,4]diazepine, 4-(diphenylmethylene)decahydro-2-methyl- involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors in the central nervous system, modulating neurotransmitter activity and exerting its effects as an anxiolytic or antidepressant . The compound’s structure allows it to interact with various enzymes and proteins, influencing cellular processes and signaling pathways .
類似化合物との比較
Similar Compounds: Similar compounds to Pyrido[1,2-a][1,4]diazepine, 4-(diphenylmethylene)decahydro-2-methyl- include other diazepine derivatives such as pyrido[1,3]-diazepine and pyrido[2,3-d]-pyrimidine . These compounds share structural similarities but differ in their specific biological activities and applications.
Uniqueness: What sets Pyrido[1,2-a][1,4]diazepine, 4-(diphenylmethylene)decahydro-2-methyl- apart is its unique fused ring system, which imparts distinct pharmacological properties. Its ability to modulate neurotransmitter activity and interact with various molecular targets makes it a valuable compound in medicinal chemistry and drug development .
特性
CAS番号 |
56099-52-6 |
|---|---|
分子式 |
C23H28N2 |
分子量 |
332.5 g/mol |
IUPAC名 |
4-benzhydrylidene-2-methyl-1,3,5,7,8,9,10,10a-octahydropyrido[1,2-a][1,4]diazepine |
InChI |
InChI=1S/C23H28N2/c1-24-16-21(17-25-15-9-8-14-22(25)18-24)23(19-10-4-2-5-11-19)20-12-6-3-7-13-20/h2-7,10-13,22H,8-9,14-18H2,1H3 |
InChIキー |
CNAMIMFWACVEMR-UHFFFAOYSA-N |
正規SMILES |
CN1CC2CCCCN2CC(=C(C3=CC=CC=C3)C4=CC=CC=C4)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


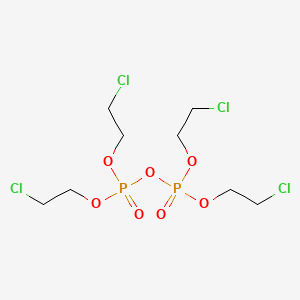
![4-[4-(4-Methoxyphenyl)buta-1,3-dien-1-yl]benzonitrile](/img/structure/B14637573.png)
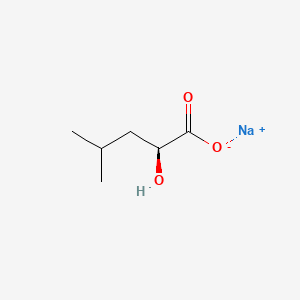

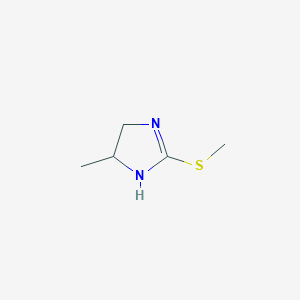
methanethione](/img/structure/B14637600.png)
![Morpholine, 4-[1-(4-nitrophenyl)ethenyl]-](/img/structure/B14637603.png)
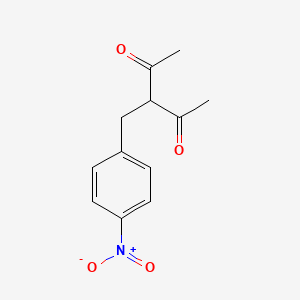
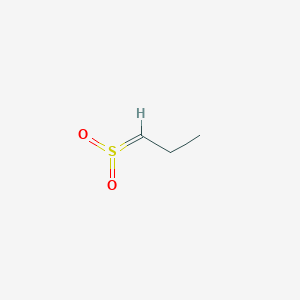
![1-Chloro-N-[2-(4-chlorophenoxy)phenyl]methanesulfonamide](/img/structure/B14637637.png)
